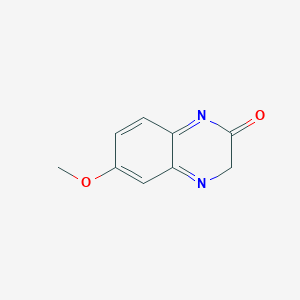

2(1H)-Quinoxalinone, 6-methoxy-

Description

Significance of Quinoxalinone Heterocycles in Advanced Organic Chemistry

Quinoxalinone heterocycles are bicyclic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, with a carbonyl group on the pyrazine ring. This structural motif is a key building block in the synthesis of a wide range of biologically active molecules. researchgate.net The versatility of the quinoxalinone scaffold allows for extensive functionalization, leading to derivatives with diverse pharmacological properties. ontosight.ainih.govrsc.org

The significance of quinoxalinones in organic chemistry stems from their utility as versatile intermediates and their presence in numerous compounds with pronounced biological activities. researchgate.net Researchers have developed various synthetic strategies, including classical condensation reactions and modern catalytic methods, to access a wide array of functionalized quinoxalinone derivatives. mtieat.org These methods often focus on the direct C-H functionalization of the quinoxalin-2(1H)-one core, which is an efficient and atom-economical approach to creating molecular diversity. rsc.orgmdpi.com The inherent reactivity of the quinoxalinone ring system, particularly at the C3 position, allows for the introduction of various substituents, thereby modulating the compound's electronic and steric properties. nih.govmdpi.com This adaptability makes quinoxalinones a privileged scaffold in medicinal chemistry and materials science. mdpi.com

Overview of the 2(1H)-Quinoxalinone Scaffold in Chemical Science

The 2(1H)-quinoxalinone scaffold, with the chemical formula C₈H₆N₂O, forms the fundamental core of a broad class of heterocyclic compounds. nist.gov This scaffold is characterized by a tautomeric equilibrium, existing in both lactam (keto) and lactim (enol) forms, which influences its reactivity and biological interactions. The direct C–H functionalization of quinoxalin-2(1H)-ones has garnered considerable interest due to its potential to generate diverse derivatives with a wide range of applications. nih.govmdpi.com

The 2(1H)-quinoxalinone core is a key constituent in many natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. sapub.orgpharmacophorejournal.com Its derivatives have also found applications in materials science, for instance, in the development of fluorescent probes and organic sensitizers for dye-sensitized solar cells. mtieat.orgrsc.org The ability to readily modify the scaffold at various positions has made it a central focus in the development of novel therapeutic agents and functional materials. nih.govrsc.orgmdpi.com

Scope and Research Focus on 6-methoxy-2(1H)-Quinoxalinone within the Quinoxalinone Family

Within the extensive family of quinoxalinone derivatives, 6-methoxy-2(1H)-quinoxalinone has attracted specific research attention. The introduction of a methoxy (B1213986) group at the 6-position of the quinoxalinone ring can significantly influence the molecule's electronic properties and, consequently, its biological activity and pharmacokinetic profile. ontosight.ai This substituent can act as a hydrogen bond acceptor and can be metabolically transformed, potentially leading to altered biological effects.

Research on 6-methoxy-2(1H)-quinoxalinone and its derivatives has explored their potential in various therapeutic areas. For instance, certain derivatives have been investigated for their anticancer activities, acting as inhibitors of key enzymes involved in cancer cell proliferation. ontosight.ai The substitution pattern on the quinoxalinone core, including the presence of a 6-methoxy group, has been shown to be crucial for the observed biological effects. nih.gov The ongoing investigation into the synthesis and biological evaluation of 6-methoxy-2(1H)-quinoxalinone derivatives continues to be a promising area of research in the quest for new and effective chemical entities. nih.gov

Interactive Data Table: Physicochemical Properties of Quinoxalinone Scaffolds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| 2(1H)-Quinoxalinone | C₈H₆N₂O | 146.15 | C1=CC=C2C(=C1)NC(=O)C=N2 |

| 6-methoxy-2(1H)-Quinoxalinone | C₉H₈N₂O₂ | 176.17 | COC1=CC2=C(C=C1)NC(=O)C=N2 |

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

6-methoxy-3H-quinoxalin-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-4H,5H2,1H3 |

InChI Key |

VNADKGJTASYILW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NCC(=O)N=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 2 1h Quinoxalinone and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the quinoxalinone scaffold have been well-established for decades and continue to be widely used due to their reliability and accessibility of starting materials. These routes typically involve the construction of the pyrazine (B50134) ring onto a pre-existing benzene (B151609) ring.

Condensation Reactions Involving o-Phenylenediamines and Dicarbonyl Precursors

The most classic and straightforward method for the synthesis of quinoxaline (B1680401) derivatives is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This approach, often referred to as the Hinsberg quinoxaline synthesis, can be adapted to produce 2(1H)-quinoxalinones by using α-keto acids or their esters as the dicarbonyl precursor. For the synthesis of 6-methoxy-2(1H)-quinoxalinone, 4-methoxy-1,2-phenylenediamine is the key starting material.

The reaction typically proceeds by refluxing the o-phenylenediamine and the α-keto acid or ester in a suitable solvent, often with an acid catalyst to facilitate the initial condensation and subsequent cyclization. The choice of the dicarbonyl precursor is crucial in determining the substituent at the C3 position of the quinoxalinone ring. For instance, the reaction of 4-methoxy-1,2-phenylenediamine with glyoxylic acid would yield 6-methoxy-2(1H)-quinoxalinone. Similarly, using ethyl pyruvate (B1213749) would result in 6-methoxy-3-methyl-2(1H)-quinoxalinone. scispace.com

While this method is robust, it can sometimes require harsh conditions, such as high temperatures and strong acids, and may lead to the formation of side products. nih.gov

Table 1: Examples of Condensation Reactions for Quinoxalinone Synthesis

| o-Phenylenediamine Derivative | Dicarbonyl Precursor | Product | Reaction Conditions | Yield (%) | Reference |

| 4-methoxy-1,2-phenylenediamine | Glyoxylic acid | 6-methoxy-2(1H)-quinoxalinone | n-butanol, reflux | Not specified | scispace.com |

| o-phenylenediamine | Ethyl pyruvate | 3-methyl-2(1H)-quinoxalinone | n-butanol, reflux | Not specified | scispace.com |

| o-phenylenediamine | Oxalic acid | Quinoxaline-2,3(1H,4H)-dione | 4N HCl, reflux | Not specified | scispace.com |

| Substituted o-phenylenediamines | 1,2-diketones | Substituted quinoxalines | Toluene, AlCuMoVP or AlFeMoVP catalyst, room temperature | High | nih.gov |

Cyclization Reactions from Substituted Aniline Derivatives

An alternative to pre-functionalized o-phenylenediamines involves the use of substituted anilines, such as 2-nitroanilines, which can be converted into the diamine in situ or cyclized through different mechanisms. For the synthesis of 6-methoxy-2(1H)-quinoxalinone, a suitable starting material would be a derivative of 4-methoxyaniline.

One common strategy involves the reaction of a 2-nitroaniline (B44862) with a compound containing an active methylene (B1212753) group, followed by reduction of the nitro group and subsequent cyclization. For example, 5-chloro-2-nitro-phenylamine can be reacted with chloroacetyl chloride to form an acetamide (B32628), which is then reduced and oxidized to yield a quinoxalin-2-one derivative. sapub.org

More recent developments have focused on one-pot syntheses. For instance, iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols has been shown to produce quinoxalines in good yields. rsc.orgresearchgate.net This method avoids the pre-reduction of the nitro group. Similarly, nickel-catalyzed methods have been developed for the direct synthesis of quinoxalines from 2-nitroanilines and vicinal diols. acs.org

Another approach involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides. This method uses tert-butyl nitrite (B80452) to generate a nitroso group, which then undergoes cyclization to form the quinoxalin-2-one ring system in moderate to good yields. nih.gov

Table 2: Cyclization Reactions from Substituted Anilines

| Aniline Derivative | Reagent(s) | Product | Key Features | Yield (%) | Reference |

| 2-Nitroanilines | Vicinal diols, Iron catalyst | Quinoxaline derivatives | One-pot, transfer hydrogenation | 49-98 | rsc.org |

| 2-Nitroanilines | Vicinal diols, NiBr₂/1,10-phenanthroline | Quinoxaline derivatives | Direct synthesis, reusable catalyst | Good | acs.org |

| N-Aryl cyanoacetamides | tert-Butyl nitrite | Quinoxalin-2-ones | One-pot, tandem nitrosation/cyclization | Moderate to good | nih.gov |

| 5-chloro-2-nitro-phenylamine | Chloroacetyl chloride, H₂/Pd-C, H₂O₂ | 6-chloro-1H-quinoxalin-2-one | Multi-step synthesis | Not specified | sapub.org |

Ring Closure Strategies for 2(1H)-Quinoxalinone Formation

Various ring closure strategies have been employed to construct the 2(1H)-quinoxalinone scaffold, often involving intramolecular cyclization of a suitably functionalized open-chain precursor. These methods offer flexibility in introducing substituents onto the heterocyclic ring.

One such strategy involves the reductive cyclization of dinitrobenzene derivatives. For example, 1,5-difluoro-2,4-dinitrobenzene (B51812) can be reacted with an amino acid or its ester to form a glycine (B1666218) derivative. Subsequent reductive cyclization using a catalyst like Raney Nickel can afford quinoxalinone derivatives. sapub.org

Another important ring-closure method is the reaction of N-protected o-phenylenediamines with carbonyl compounds. This approach has been shown to proceed under mild conditions, for instance, using trifluoroacetic acid at room temperature, to yield various benzimidazoles and quinoxalin-2(1H)-ones. nih.gov

The intramolecular condensation of an intermediate formed from the reaction of α-bromoketones and o-phenylenediamines is another well-established route. The reaction proceeds through initial nucleophilic substitution, followed by intramolecular condensation to form a dihydroquinoxaline intermediate, which is then oxidized to the final quinoxaline product. chim.it

Hydrolysis and Oxidation-Based Synthetic Pathways

Hydrolysis and oxidation reactions represent key steps in several synthetic routes to 2(1H)-quinoxalinones. These transformations are often used to convert precursors into the final quinoxalinone product.

Oxidation is a common final step in many quinoxaline syntheses, where a dihydroquinoxaline intermediate is aromatized to the more stable quinoxaline or quinoxalinone. Air oxidation is often sufficient for this step. chim.it In some cases, specific oxidizing agents are employed. For instance, N-(2-amino-4-chloro-phenyl)-2-chloro acetamide can be oxidized with hydrogen peroxide to give the corresponding quinoxalin-2-one. sapub.org

Hydrolysis can be employed to unmask a carboxylic acid functionality that is necessary for the cyclization to form the lactam ring of the quinoxalinone. However, specific examples leading directly to 6-methoxy-2(1H)-quinoxalinone via a hydrolysis-dependent pathway are less commonly reported in the primary literature compared to condensation and cyclization methods.

A metal-catalyst-free synthesis of substituted quinoxalin-2-ones has been reported from 2,2-dibromo-1-arylethanone through an oxidative amidation–heterocycloannulation protocol. thieme-connect.de This reaction proceeds through an intermediate that reacts with an aryl-1,2-diamine to form the quinoxalin-2-one. thieme-connect.de

Modern and Green Chemistry Approaches in 6-methoxy-2(1H)-Quinoxalinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of quinoxaline and quinoxalinone derivatives, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.netudayton.edu

The synthesis of 6-aminoquinoxalines has been achieved in moderate to excellent yields within 5-60 minutes under microwave irradiation, a significant improvement over the prolonged reaction times required with standard heating. scispace.com Microwave irradiation has been used for the nucleophilic substitution of 6-fluoroquinoxalines with various amines. scispace.com

Furthermore, a post-Ugi cascade reaction assisted by microwaves has been developed for the synthesis of quinoxalin-2(1H)-ones in three steps with a single purification step, affording yields between 58% and 72%. researchgate.net Solvent-free microwave-assisted methods have also been reported for the synthesis of quinoxalines from 1,2-dicarbonyl compounds and 1,2-diamines, using mineral supports like acidic alumina (B75360) as a catalyst. scispace.com This approach not only accelerates the reaction but also facilitates an easier work-up.

Table 3: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Starting Materials | Nucleophile/Reagent | Product Type | Reaction Time | Yield (%) | Reference |

| 6-fluoroquinoxalines | Amines/Nitrogen heterocycles | 6-aminoquinoxalines | 5-60 min | Moderate to excellent | scispace.com |

| Isocyanide, aldehyde/ketone, amine, carboxylic acid | - | Quinoxalin-2(1H)-ones (via post-Ugi cascade) | Not specified | 58-72 | researchgate.net |

| 1,2-dicarbonyls, 1,2-diamines | Acidic alumina | Quinoxalines | 3 min | 80-86 | scispace.com |

| Dichloroquinoxaline | 3-methoxyphenol, triethylamine (B128534) | Disubstituted quinoxaline | 5 min | 14 | udayton.edu |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in the synthesis of complex molecules like quinoxalinones by combining multiple reaction steps into a single operation without isolating intermediates. mdpi.com This approach enhances efficiency and reduces waste.

A notable one-pot method involves the oxidative cyclization of primary alcohols with o-aminobenzamides, catalyzed by [Cp*IrCl2]2, to produce quinazolinones. nih.gov While not specific to 6-methoxy-2(1H)-quinoxalinone, this illustrates a hydrogen transfer strategy that could be adapted. Another versatile one-pot synthesis of quinoxaline derivatives involves the condensation of substituted o-phenylenediamines with isatin (B1672199) in the presence of a palladium acetate (B1210297) catalyst. bohrium.com Furthermore, a three-component, one-pot condensation of o-phenylenediamine, aromatic aldehydes, and cyclohexyl isocyanide using perlite–SO3H nanoparticles under ultrasound irradiation provides an environmentally friendly route to N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives. bohrium.com

Multicomponent reactions for direct C-H functionalization of quinoxalin-2(1H)-ones have also been explored, allowing for the introduction of various functional groups at the C3 position in a single step. mdpi.com For instance, a three-component reaction of quinoxalin-2(1H)-ones, DMSO, and styrene, mediated by H2O2, has been developed for the synthesis of 3-substituted quinoxalin-2(1H)-ones. nih.gov Another example is the copper-catalyzed three-component reaction of quinoxalin-2(1H)-one, tert-butyl peroxybenzoate (TBPB), and hexafluoroisopropanol (HFIP) to form hydroxyhexafluoroisobutylated quinoxalin-2(1H)-ones. nih.gov

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis plays a crucial role in the synthesis of quinoxalinones, with various methods being developed to enhance reaction efficiency and selectivity. These include transition metal catalysis, heterogeneous catalysis, and Lewis acid catalysis.

Transition Metal-Catalyzed Syntheses (e.g., Iridium Complexes)

Transition metal catalysis is a powerful tool for constructing quinoxaline scaffolds. bohrium.comoregonstate.edursc.org Iridium complexes, in particular, have been effectively used. For example, an iridium-catalyzed one-pot oxidative cyclization of primary alcohols with o-aminobenzamides demonstrates the utility of these catalysts in forming related heterocyclic structures. nih.gov Another efficient methodology utilizes a cooperative iridium complex for the synthesis of quinoxalines from a broad range of diamines and diols in water, highlighting a green chemistry approach. rsc.orgrsc.org While these examples don't specifically produce 6-methoxy-2(1H)-quinoxalinone, the principles of iridium catalysis are broadly applicable to the synthesis of diverse quinoxaline derivatives. nih.govrsc.org

Heterogeneous Catalysis in Quinoxalinone Formation

Heterogeneous catalysis offers advantages such as catalyst recyclability and ease of product purification, contributing to more sustainable chemical processes. mdpi.comnih.gov Various materials have been employed as heterogeneous catalysts for the synthesis and functionalization of quinoxalin-2(1H)-ones. These include graphitic carbon nitride (g-C3N4), metal-organic frameworks (MOFs), covalent organic frameworks (COFs), ion-exchange resins, and piezoelectric materials. mdpi.com

For instance, g-C3N4 has been used as a photocatalyst for the divergent synthesis of dihydroquinoxalin-2(1H)-ones and tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones, with the solvent controlling the product outcome. nih.gov It has also been utilized for the hydroxylation and sulfenylation of quinoxalin-2(1H)-ones under visible light and air. nih.gov A copper-based MOF, Cu-CPO-27, has been shown to be a recyclable heterogeneous catalyst for the C-H amination of quinoxalin-2(1H)-ones. mdpi.com Additionally, ion-exchange resins like Amberlyst 15 have been employed as multiphase catalysts for the bifunctionalization of methyl ketones with quinoxalin-2(1H)-one in water under sunlight. nih.gov These methods provide green and practical routes to functionalized quinoxalinones. rsc.org

Lewis Acid Catalysis (e.g., HCTU-catalyzed reactions)

Lewis acid catalysis provides an alternative pathway for the synthesis of quinoxaline derivatives. One notable example is the use of O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) as a catalyst. acgpubs.orgresearchgate.netacgpubs.org This method involves the reaction of various 1,2-diamines with substituted phenacyl bromides in dimethylformamide (DMF). The protocol is characterized by mild reaction conditions, short reaction times, and good to high yields of the quinoxaline products. acgpubs.org Uronium salts like HCTU can function as efficient Lewis acid catalysts in the synthesis of various heterocyclic compounds. researchgate.net

Targeted Synthesis of Functionalized 6-methoxy-2(1H)-Quinoxalinone Derivatives

The functionalization of the quinoxalinone core is crucial for modulating its biological activity. The C3 position is a primary target for introducing diverse substituents.

Strategies for C3 Functionalization (Arylation, Alkylation, Sulfenylation)

A variety of methods have been developed for the direct functionalization of the C3 position of quinoxalin-2(1H)-ones, including arylation, alkylation, and sulfenylation. researchgate.net

C3-Arylation: Metal- and photocatalyst-free methods have been developed for C3-arylation. One such protocol uses K2S2O8 as an oxidant to generate aryl radicals from arylhydrazines and aryl boronic acids, which then couple at the C3 position of quinoxalin-2(1H)-ones. rsc.org Visible-light-induced arylation has also been achieved using Eosin Y as a catalyst. researchgate.net Another approach employs a hydrazine-based two-dimensional covalent organic framework (2D-COF-1) as a heterogeneous photocatalyst for the visible-light-driven arylation of quinoxalin-2(1H)-ones with hydrazines. researchgate.net

C3-Alkylation: Several strategies exist for C3-alkylation. A base-mediated method allows for the selective C3-alkylation using unactivated nitroalkanes. rsc.org Visible-light-driven, transition-metal-free continuous-flow C3-alkylation has been demonstrated using Katritzky salts as alkylating agents in the presence of eosin-Y as a photoredox catalyst. rsc.orgresearchgate.net A catalyst- and additive-free, visible-light-driven radical C3-H alkylation has also been developed using alkyl-NHP-esters as the alkyl radical source. nih.gov

C3-Sulfenylation: Sunlight-promoted C3-sulfenylation of quinoxalin-2(1H)-ones has been achieved using recyclable graphitic carbon nitride (g-C3N4) as a heterogeneous photocatalyst in an ambient air atmosphere. researchgate.net

N-Substitution Reactions on the Quinoxalinone Core

The nitrogen atom at the 1-position of the 2(1H)-quinoxalinone ring is a common site for functionalization, most frequently through alkylation reactions. This modification is significant as it can influence the compound's solubility, lipophilicity, and biological interactions.

The N-alkylation of quinoxalinones is typically achieved by treating the parent heterocycle with an alkylating agent in the presence of a base. mdpi.com The base deprotonates the N-H group of the lactam, generating a nucleophilic anion that subsequently attacks the electrophilic alkylating agent. Common bases used for this purpose include sodium hydroxide (B78521) or potassium carbonate.

For instance, studies on analogous benzoyl-substituted quinoxalinones have demonstrated effective N-methylation using dimethyl sulphate in an aqueous sodium hydroxide solution. mdpi.com Another prevalent method involves the use of ethyl chloroacetate (B1199739) in a polar aprotic solvent like acetone, with potassium carbonate serving as the base. mdpi.com This latter reaction introduces an ester functional group, which can be further modified, for example, through hydrazinolysis to form hydrazides. mdpi.com These hydrazides are versatile intermediates for synthesizing more complex structures, such as hydrazones, by condensation with various aldehydes. mdpi.com

While direct examples for 6-methoxy-2(1H)-quinoxalinone are not detailed in the provided literature, the established reactivity of the quinoxalinone core suggests that these methods are directly applicable. The general conditions for these N-substitution reactions are summarized in the table below.

Table 1: General Conditions for N-Substitution of 2(1H)-Quinoxalinones

| Alkylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Dimethyl sulphate | Sodium hydroxide | Water | N-methyl derivative |

The reaction proceeds as the benzoyl group's electron-withdrawing nature deactivates the adjacent amino group during the initial cyclization, directing the formation of the desired quinoxalinone isomer. mdpi.com Subsequent alkylation at the N1 position introduces further diversity. mdpi.com

Synthesis of Quinoxaline N-Oxide Analogues via Beirut Reaction

The Beirut Reaction is a powerful method for the one-step synthesis of quinoxaline-N,N'-dioxides, which are structural analogues of quinoxalinones. sbq.org.brresearchgate.net Described by Haddadin and Issidorides, this reaction involves the cycloaddition of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with a suitable nucleophile, such as an enolate ion derived from β-dicarbonyl compounds, enamines, or α,β-unsaturated ketones. sbq.org.brresearchgate.net

To synthesize a 6-methoxy-quinoxaline-N-oxide analogue, the corresponding 5-methoxybenzofuroxan would be required as the starting material. The general mechanism involves the nucleophilic attack of an enolate on an electrophilic nitrogen atom of the benzofuroxan ring. sbq.org.br This is followed by a sequence of ring-opening and cyclization steps to yield the final quinoxaline-1,4-dioxide product. The reaction is typically catalyzed by a base in either protic or aprotic solvents. sbq.org.br

For example, the reaction of benzofuroxan with active methylene nitriles in the presence of a base like potassium hydroxide or triethylamine in DMF leads to the formation of 2-aminoquinoxaline-1,4-dioxides. mdpi.com This highlights the versatility of the Beirut reaction in introducing various substituents onto the quinoxaline core.

Table 2: Components of the Beirut Reaction for Quinoxaline N-Oxide Synthesis

| Benzofuroxan Component | Nucleophilic Component (Source of Enolate) | Base Catalyst | Product |

|---|---|---|---|

| 5-Methoxybenzofuroxan (proposed) | β-Diketones, β-Ketoesters, Enamines | KOH, Et₃N, etc. | 6-Methoxyquinoxaline-1,4-dioxide derivative |

| Benzofuroxan | Active methylene nitriles | KOH, Et₃N | 2-Amino-3-cyanoquinoxaline-1,4-dioxide |

The ability to construct the functionalized heterocyclic N-oxide system in a single step makes the Beirut reaction a highly efficient strategy for accessing these important analogues. sbq.org.br

Reduction Strategies to Dihydro- and Tetrahydro-Quinoxalinones

The reduction of the quinoxalinone ring system can yield dihydro- or tetrahydro-quinoxalinone derivatives, which possess a more flexible, three-dimensional structure compared to the planar parent compound. These reduction strategies typically target the C=N imine bond and/or the C=O amide carbonyl group.

Several reducing agents can be employed for this purpose. A combination of sodium borohydride (B1222165) (NaBH₄) and zinc chloride has been found to be effective for the reduction of substituted quinoxalines to their corresponding 1,2,3,4-tetrahydro derivatives under mild conditions. researchgate.net While NaBH₄ alone can reduce quinoxalines, the reaction can be slow and less effective for certain substituted derivatives. researchgate.net Borane in THF is another powerful reagent that rapidly reduces quinoxalines to the cis-1,2,3,4-tetrahydro derivatives. researchgate.net

For the reduction of the 2-oxo functionality within the quinoxalinone ring, stronger reducing agents are generally required. Lithium aluminum hydride (LiAlH₄) is capable of reducing the amide carbonyl group. For example, the reduction of a 2-keto-tetrahydroquinoxaline with LiAlH₄ affords the corresponding tetrahydroquinoxaline. researchgate.net Sodium borohydride is generally not reactive enough to reduce amides under normal conditions, but can do so if the amide is first activated, for example with triflic anhydride (B1165640) (Tf₂O). masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

The choice of reducing agent and reaction conditions determines the final product, allowing for selective reduction of either the imine or both the imine and the amide functionalities.

Table 3: Reducing Agents for Quinoxaline and Quinoxalinone Scaffolds

| Reagent(s) | Substrate | Product | Notes |

|---|---|---|---|

| NaBH₄ / ZnCl₂ | Substituted Quinoxalines | 1,2,3,4-Tetrahydroquinoxalines | Fast reaction, mild conditions. researchgate.net |

| Borane-THF | Substituted Quinoxalines | cis-1,2,3,4-Tetrahydroquinoxalines | Stereoselective for cis-isomer. researchgate.net |

| LiAlH₄ | 2-Keto-tetrahydroquinoxaline | Tetrahydroquinoxaline | Reduces the carbonyl group. researchgate.net |

These reduction methodologies provide access to saturated heterocyclic systems, expanding the structural diversity of compounds derived from 6-methoxy-2(1H)-quinoxalinone.

Advanced Spectroscopic and Structural Elucidation of 6 Methoxy 2 1h Quinoxalinone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules, including 6-methoxy-2(1H)-quinoxalinone systems. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of a related compound, 2(1H)-quinoxalinone, in DMSO-d₆ shows a characteristic broad signal for the NH proton at approximately 12.47 ppm. chemicalbook.com Aromatic protons appear in the range of 7.31 to 8.21 ppm. chemicalbook.com For 6-methoxy-2(1H)-quinoxalinone, the introduction of the methoxy (B1213986) group at the C-6 position influences the chemical shifts of the aromatic protons due to its electron-donating nature. The methoxy protons themselves typically appear as a sharp singlet in the upfield region of the spectrum, generally between 3.8 and 4.0 ppm. rsc.org The protons on the aromatic ring will exhibit specific splitting patterns (e.g., doublets, triplets) due to coupling with adjacent protons, which helps in their precise assignment.

Interactive Data Table: ¹H NMR Chemical Shifts for Quinoxalinone Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 2(1H)-Quinoxalinone chemicalbook.com | DMSO-d₆ | NH | 12.47 | br s | - |

| H-3 | 8.209 | s | - | ||

| H-5 | 7.799 | d | - | ||

| H-8 | 7.575 | d | - | ||

| H-6, H-7 | 7.33-7.35 | m | - | ||

| 6-methoxy-2,3-diphenylquinoxaline rsc.org | - | OCH₃ | - | s | - |

| 6-methoxy-2-phenylquinoxaline rsc.org | - | OCH₃ | - | s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon framework of a molecule. In quinoxalinone systems, the carbonyl carbon (C-2) is typically observed in the downfield region of the spectrum, often above 150 ppm. nih.gov Aromatic and heteroaromatic carbons resonate in the approximate range of 115-150 ppm. oregonstate.eduucl.ac.uk The carbon of the methoxy group in 6-methoxy-2(1H)-quinoxalinone is expected to produce a signal around 55-60 ppm. rsc.org The specific chemical shifts of the aromatic carbons are influenced by the position of the methoxy substituent.

Interactive Data Table: ¹³C NMR Chemical Shifts for Quinoxalinone and Related Structures

| Compound/Structure Type | Carbon Atom | Typical Chemical Shift Range (ppm) |

| Quinoxalinone Core nih.gov | C=O | 151.23 - 158.44 |

| Aromatic C-H & C-q | 106.66 - 155.33 | |

| Methoxy Group rsc.org | -OCH₃ | ~55.8 |

| Aromatic Carbons oregonstate.eduucl.ac.uk | Ar-C | 130 - 150 |

| Ar-CH | 115 - 130 |

Note: This table provides typical chemical shift ranges based on data for related quinoxalinone structures as specific data for the title compound was limited.

Two-Dimensional NMR Techniques for Complex Structural Elucidation

For unambiguous assignment of proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. ucl.ac.uk

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org This is crucial for identifying adjacent protons in the aromatic ring of 6-methoxy-2(1H)-quinoxalinone. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as confirming the position of the methoxy group by observing a correlation from the methoxy protons to the C-6 carbon. columbia.edu

These 2D NMR methods provide a comprehensive and interconnected map of the molecular structure, leaving little room for ambiguity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6-methoxy-2(1H)-quinoxalinone is expected to show several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is typically observed in the region of 1670-1690 cm⁻¹. mdpi.com The N-H stretching vibration of the amide group usually appears as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings appear in the 1400-1620 cm⁻¹ region. nih.gov The characteristic C-O stretching of the methoxy group would be visible in the fingerprint region, typically around 1030-1250 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for 6-methoxy-2(1H)-quinoxalinone Systems

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | > 3000 |

| Amide C=O | Stretch | 1670 - 1690 |

| Aromatic C=C & C=N | Stretch | 1400 - 1620 |

| Methoxy C-O | Stretch | 1030 - 1250 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 6-methoxy-2(1H)-quinoxalinone (C₉H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (176.17 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. acs.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinoline (B57606) and quinoxaline (B1680401) derivatives involve the loss of small, stable molecules. For methoxy-substituted quinolines, a characteristic fragmentation is the loss of a methyl radical (•CH₃) followed by the expulsion of carbon monoxide (CO). mcmaster.ca Therefore, for 6-methoxy-2(1H)-quinoxalinone, one could expect to see fragment ions corresponding to [M-CH₃]⁺ and [M-CH₃-CO]⁺. The fragmentation of the quinoxalinone ring itself can also occur, for instance, through the loss of HCN. mcmaster.ca

X-ray Crystallography for Solid-State Structural Conformation

While spectroscopic methods provide structural information in solution or gas phase, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. jhu.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. caltech.edu

Reactivity and Mechanistic Studies of 6 Methoxy 2 1h Quinoxalinone

Oxidation and Reduction Pathways of the Quinoxalinone Core

The quinoxalinone core is redox-active, and its electrochemical properties are fundamental to its reactivity, particularly in electron transfer processes. The presence of the electron-donating methoxy (B1213986) group plays a crucial role in modulating these properties.

The redox potential of quinone-type compounds is sensitive to the electronic effects of their substituents. In systems analogous to quinoxalinones, the presence and orientation of a methoxy group can significantly alter the redox potential. Computational studies have shown that rotation of a methoxy group relative to the quinone ring can change the electron affinity by as much as 0.25 eV. nih.gov This is attributed to the dual nature of the methoxy group; it is electron-withdrawing through the inductive effect of the oxygen atom, but electron-donating through resonance when its p-orbitals are coplanar with the aromatic π-system. nih.gov

In bacterial photosynthetic reaction centers, the distinct orientation of the 2-methoxy group on two otherwise identical ubiquinone molecules (QA and QB) is responsible for a redox potential difference of approximately 180 mV, which is critical for efficient electron transport. nih.govnih.gov This principle highlights the profound impact the conformation of the methoxy group can have on the electrochemical properties of the 6-methoxy-2(1H)-quinoxalinone ring system. The electrochemical behavior is also harnessed in synthetic applications, such as the electroreductive C3 pyridylation of quinoxalin-2(1H)-ones, which provides access to bidentate nitrogen ligands. researchgate.net

Table 1: Influence of Methoxy Group Orientation on Redox Potential in Quinone Systems

| Feature | Description | Source |

|---|---|---|

| Mechanism | The dihedral angle of the methoxy group relative to the quinone ring alters the balance between its electron-withdrawing inductive effects and electron-donating resonance effects. | nih.gov |

| Potential Shift | Rotation can alter the electron affinity by up to 0.25 eV. | nih.gov |

| Biological Example | In bacterial photosynthesis, the orientation of the 2-methoxy group creates a redox potential gap of ~180 mV between two ubiquinone cofactors. | nih.govnih.gov |

Electron transfer (ET) is a key mechanistic step in many reactions involving quinoxalinones. Photoinduced direct electron transfer has been demonstrated between the excited state of quinoxalin-2(1H)-ones and alkyl carboxylic acids. organic-chemistry.orgresearchgate.net This process, which occurs without the need for a catalyst or additive, is facilitated by the formation of an electron donor-acceptor (EDA) complex upon irradiation. organic-chemistry.orgresearchgate.net The excited quinoxalinone acts as the electron acceptor, leading to decarboxylation of the carboxylic acid and subsequent alkyl radical formation. researchgate.net

Furthermore, in methanolic solutions, quinoxaline (B1680401) derivatives can undergo proton-coupled electron transfer (PCET). acs.org Upon photoexcitation, the S1(nπ*) state of a hydrogen-bonded complex between the quinoxaline and methanol (B129727) can exhibit significant charge-transfer character from the methanol to the quinoxalinone. acs.org This provides the driving force for a photoredox reaction where a proton and an electron are transferred to the chromophore. acs.org

Electrophilic and Nucleophilic Substitution Reactions (e.g., Chlorine Substitution)

The aromatic ring of 6-methoxy-2(1H)-quinoxalinone is susceptible to both electrophilic and nucleophilic substitution, guided by the electronic properties of the methoxy group and the heterocyclic core. The electron-donating methoxy group generally directs electrophilic attack to the ortho and para positions.

A key example of substitution is the chlorination of the quinoxalinone scaffold. For instance, 6-chloro-2-hydroxy-quinoxaline can be converted to 2,6-dichloro-quinoxaline using solid phosgene (B1210022) as a chlorinating agent. google.com This reaction proceeds with high yield (>95%) and purity (>99%). google.com Conversely, the chlorine atom on a pre-functionalized quinoxalinone can be displaced by nucleophiles. The chlorine at position 6 of 6-chloro-2(1H)-quinoxalinone can undergo substitution reactions, making it a versatile intermediate for further derivatization. In copper-catalyzed reactions, quinoxalin-2(1H)-one can undergo nucleophilic substitution with amines like morpholine. nih.gov The reactivity in these substitutions is influenced by the electronic nature of other substituents on the ring. nih.gov

Radical Reactions and Photochemical Transformations

Radical and photochemical reactions represent a powerful and modern approach to functionalizing the 6-methoxy-2(1H)-quinoxalinone core, often offering high efficiency and selectivity under mild conditions. researchgate.net

Quinoxalin-2(1H)-ones can act as photosensitizers to generate singlet oxygen (¹O₂) from atmospheric oxygen under visible light irradiation. mdpi.com This reactive oxygen species can then oxidize various organic substrates to produce radicals, which subsequently add to the C3 position of the quinoxalinone ring. mdpi.com The involvement of singlet oxygen has been confirmed by electron paramagnetic resonance (EPR) studies using 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) as a specific trap for ¹O₂. mdpi.comnih.gov

A prominent example of radical reactions is the Atom Transfer Radical Addition (ATRA). nih.gov A three-component radical cascade involving quinoxalin-2(1H)-ones, styrenes, and CBr₄ can be initiated by a photocatalyst under blue light. nih.gov This process enables the regioselective trihaloalkyl-carbofunctionalization of the quinoxalinone derivatives. nih.gov

Visible light provides a mild and efficient energy source for a variety of functionalization reactions on the quinoxalinone scaffold, often proceeding without the need for external photocatalysts. organic-chemistry.orgnih.govrsc.org

Direct C-H alkylation of quinoxalin-2(1H)-ones can be achieved through a photoinduced electron transfer with alkyl carboxylic acids, driven by light at 395 nm. organic-chemistry.org This catalyst- and additive-free method shows broad substrate scope. organic-chemistry.org Similarly, light can mediate cascade reactions, such as the three-component reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids to yield sulfonated products. rsc.org This transformation is believed to proceed through an electron donor-acceptor (EDA) complex formed between the quinoxalinone and the sulfinic acid. rsc.org These light-induced processes highlight the versatility of 6-methoxy-2(1H)-quinoxalinone in photochemical transformations for creating complex molecules. nih.govmdpi.com

Table 2: Examples of Light-Induced Reactions of Quinoxalin-2(1H)-ones

| Reaction Type | Reagents | Conditions | Key Feature | Source(s) |

|---|---|---|---|---|

| C-H Alkylation | Alkyl Carboxylic Acids | 395 nm light, DCM | Catalyst- and additive-free direct electron transfer. | organic-chemistry.org |

| Arylation/Alkylation | Aryl/Alkyl Hydrazines | Visible light (400 nm), CH₃CN, Air | Singlet oxygen-mediated radical generation. | mdpi.com |

| Sulfonylation Cascade | Alkenes, Sulfinic Acids | Visible light, Air | Formation of an electron donor-acceptor (EDA) complex. | rsc.org |

| ATRA Reaction | CBr₄, Styrenes | Blue LED (450-470 nm), Photocatalyst | Three-component radical cascade for trihaloalkyl-carbofunctionalization. | nih.gov |

| Divergent Synthesis | H₂O₂ | Visible light | Reaction atmosphere (N₂ vs. Air) controls product outcome (alkylation vs. dione (B5365651) formation). | rsc.org |

Electron Spin Resonance (ESR) Studies of Reaction Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including radical intermediates that are often transient and highly reactive. libretexts.orgnih.gov In the context of quinoxalinone chemistry, ESR studies have been instrumental in elucidating reaction mechanisms, particularly those involving single-electron transfer (SET) processes or the formation of radical species.

While specific ESR studies on 6-methoxy-2(1H)-quinoxalinone are not extensively documented in the current literature, the general reactivity of the quinoxalin-2(1H)-one core suggests the likely involvement of radical intermediates in certain reactions. For instance, in visible-light-induced reactions of quinoxalin-2(1H)-ones, the formation of radical cations has been proposed. nih.gov These intermediates are generated through the excitation of a photocatalyst, which then interacts with the quinoxalinone molecule. The presence of such radical species can be confirmed and studied using ESR spectroscopy, often in conjunction with spin-trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) to form more stable radical adducts that are easier to detect. nih.gov

In a study on the heterogeneous hydroxylation of quinoxalin-2(1H)-one, ESR analysis with DMPO as a spin-trapping agent confirmed the formation of the superoxide (B77818) radical anion (O₂•−). nih.gov This provides evidence for the generation of reactive oxygen species during the reaction, which play a crucial role in the subsequent steps of the mechanism. Similar techniques could be applied to investigate the reaction intermediates of 6-methoxy-2(1H)-quinoxalinone.

The general principle of ESR spectroscopy in studying organic radicals involves placing a sample in a strong magnetic field and irradiating it with microwaves. The absorption of microwaves by the unpaired electron gives rise to an ESR spectrum, from which information about the structure and environment of the radical can be deduced. libretexts.org

Table 1: Application of ESR in Studying Quinoxalinone Reactions (General)

| Reaction Type | Proposed Intermediate | ESR Application | Key Findings |

| Photocatalytic C-H Functionalization | Quinoxalinone radical cation | Detection of radical intermediates | Confirmation of SET mechanism |

| Hydroxylation | Superoxide radical anion (O₂•−) | Spin trapping with DMPO | Evidence of reactive oxygen species involvement |

It is important to note that while these studies provide a framework for understanding the potential radical-mediated reactivity of 6-methoxy-2(1H)-quinoxalinone, direct ESR spectroscopic studies on this specific compound are needed for a definitive understanding of its reaction intermediates.

Rearrangement Reactions and Tautomerism Studies

The 2(1H)-quinoxalinone scaffold possesses interesting tautomeric properties, existing in equilibrium between the amide (lactam) and enol (lactim) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinoxalinone ring.

For 6-methoxy-2(1H)-quinoxalinone, two primary tautomers can be considered: the 2(1H)-quinoxalinone form and the 2-hydroxy-6-methoxyquinoxaline form. Computational and spectroscopic studies on related quinoxalinone derivatives have provided insights into the relative stabilities of these tautomeric forms.

A study on the tautomerism of quinoxalines derived from 1,4-naphthoquinone (B94277) revealed that in a polar solvent like dimethyl sulfoxide (B87167) (DMSO), the quinoxalin-2(1H)-one structure is favored over the 2-hydroxyquinoxaline (B48720) tautomer. researchgate.net This preference is attributed to the stabilization of the more polar amide form by the solvent through intermolecular hydrogen bonding. Similarly, a computational and spectroscopic investigation into the tautomerism of 3-(phenyl(2-arylhydrazineylidene)methyl)quinoxalin-2(1H)-ones showed that the oxo tautomers are dominant in DMF and in the solid state. rsc.org

Based on these findings, it is reasonable to predict that 6-methoxy-2(1H)-quinoxalinone predominantly exists in the amide form, particularly in polar solvents and in the solid state. The electron-donating nature of the methoxy group at the 6-position is expected to further stabilize the quinoxalinone ring system, potentially favoring the amide tautomer.

Table 2: Predicted Tautomeric Forms of 6-methoxy-2(1H)-Quinoxalinone

| Tautomeric Form | Structure | Predicted Stability | Rationale |

| Amide (Lactam) | 6-methoxy-2(1H)-quinoxalinone | Predominant | Higher polarity, stabilized by polar solvents and intermolecular hydrogen bonding. |

| Enol (Lactim) | 2-hydroxy-6-methoxyquinoxaline | Minor | Less polar, less favored in polar environments. |

Rearrangement reactions involving the quinoxalinone skeleton are less common but can be envisioned under specific conditions that might promote skeletal reorganization. However, the stability of the aromatic quinoxalinone system generally disfavors such rearrangements under normal reaction conditions.

Mechanistic Postulations and Computational Verification of Reaction Pathways

Understanding the mechanisms of reactions involving 6-methoxy-2(1H)-quinoxalinone is crucial for optimizing reaction conditions and designing new synthetic transformations. Mechanistic postulations are often supported by experimental evidence, such as the isolation of intermediates, kinetic studies, and computational modeling.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms. DFT calculations can provide valuable information about the geometries of reactants, transition states, and products, as well as their relative energies, thus helping to map out the potential energy surface of a reaction.

While specific computational studies on the reaction pathways of 6-methoxy-2(1H)-quinoxalinone are limited, research on the parent quinoxalin-2(1H)-one and its derivatives offers a basis for mechanistic understanding. For example, in the iron(III)-catalyzed ring-opening annulation of 2-arylindoles with 1,2-diaminoarenes, a plausible mechanism involving nitrosation, tautomerization, condensation, intramolecular cyclization, and aromatization has been proposed based on experimental results. acs.org

Furthermore, a computational and electrochemical study on quinoxalin-2(1H)-one and its 3-methyl and 3-amino derivatives using DFT at the B3LYP/6-311G level of theory has provided insights into their redox properties. thieme-connect.de The study calculated parameters such as HOMO and LUMO energies, which are crucial for understanding the electronic behavior and reactivity of these molecules. The presence of an electron-donating group like methoxy at the 6-position would be expected to raise the energy of the HOMO, potentially making the compound more susceptible to electrophilic attack and oxidation.

Table 3: Predicted Electronic Properties of Quinoxalinone Derivatives (Based on Analogy)

| Compound | Substituent Effect | Predicted Impact on HOMO Energy | Predicted Impact on Reactivity |

| Quinoxalin-2(1H)-one | - | Baseline | - |

| 3-methylquinoxalin-2(1H)-one | Weakly electron-donating | Slight increase | Increased reactivity towards electrophiles |

| 3-aminoquinoxalin-2(1H)-one | Strongly electron-donating | Significant increase | High reactivity towards electrophiles |

| 6-methoxy-2(1H)-quinoxalinone | Electron-donating | Increase | Increased reactivity towards electrophiles |

These computational approaches, when applied specifically to 6-methoxy-2(1H)-quinoxalinone, could provide a detailed understanding of its reaction mechanisms, including the identification of the most favorable reaction pathways and the rationalization of observed regioselectivity.

Computational Chemistry and Theoretical Investigations of 6 Methoxy 2 1h Quinoxalinone

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

DFT calculations are instrumental in exploring the fundamental electronic properties of quinoxalinone systems. By approximating the electron density of the molecule, this method can predict its geometry, orbital energies, and reactivity. A common approach involves using hybrid functionals, such as B3LYP, paired with a suitable basis set like 6-311G, to perform these calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For the parent compound, quinoxalin-2-one (QO), and its derivatives like 3-methylquinoxalin-2(1H)-one (MQO), DFT calculations have been used to determine these values. researchgate.net

Table 1: Representative FMO Data for Related Quinoxalinone Compounds This table illustrates the typical values obtained for quinoxalinone systems using DFT calculations. The specific values for 6-methoxy-2(1H)-quinoxalinone would require a dedicated computational study.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxalin-2-one (QO) | -6.40 | -1.95 | 4.45 |

| 3-methylquinoxalin-2(1H)-one (MQO) | -6.21 | -1.83 | 4.38 |

Data is hypothetical based on trends observed in reference researchgate.net.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions. faccts.denih.gov It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity parameters can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η.

For 6-methoxy-2(1H)-quinoxalinone, the electron-donating methoxy (B1213986) group is expected to increase the HOMO energy, leading to a higher chemical potential compared to the unsubstituted parent compound. This would also result in a smaller chemical hardness, indicating it is a "softer" and more reactive molecule.

Table 2: Calculated Global Reactivity Parameters for Related Quinoxalinone Compounds This table provides a comparative view of reactivity parameters for related molecules.

| Parameter | Quinoxalin-2-one (QO) | 3-methylquinoxalin-2(1H)-one (MQO) |

| Chemical Potential (μ) (eV) | -4.175 | -4.02 |

| Chemical Hardness (η) (eV) | 2.225 | 2.19 |

| Global Electrophilicity (ω) (eV) | 3.91 | 3.69 |

Data derived from reference researchgate.net.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. These simulations provide a direct link between the molecular structure and its spectral signature.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies of infrared (IR) spectra. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework. scispace.com For IR spectra, the vibrational frequencies are calculated, often with a scaling factor applied to correct for anharmonicity and other systematic errors in the computational method. scispace.comresearchgate.net

Simulations for quinoxalinone derivatives have shown good agreement between calculated and experimental spectra. scispace.com The predicted spectra for 6-methoxy-2(1H)-quinoxalinone would show characteristic peaks for the aromatic protons, the N-H proton, the lactam carbonyl group (C=O), and the methoxy group protons and carbon. Comparing simulated spectra with experimental data is a standard method for confirming molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). scispace.comchemrxiv.orgresearchgate.net This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands, respectively. nih.gov

The UV-Vis spectrum of 6-methoxy-2(1H)-quinoxalinone would be characterized by electronic transitions within the conjugated π-system. The calculations would likely predict n → π* and π → π* transitions. scispace.com The presence of the electron-donating methoxy group is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoxalin-2-one, meaning it would absorb light at longer wavelengths. This is due to the methoxy group raising the HOMO energy level, which reduces the energy required for electronic excitation. scispace.com

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Exploration

Molecular modeling and docking studies are instrumental in exploring the structure-activity relationships (SAR) of bioactive molecules. These computational techniques allow for the visualization and analysis of how a ligand, such as a derivative of 6-methoxy-2(1H)-quinoxalinone, might bind to a biological receptor, providing a rationale for its observed biological activity and guiding the design of more potent and selective compounds.

Successful docking simulations depend on two key components: a robust search algorithm to explore the conformational space of the ligand within the receptor's binding site and an accurate scoring function to estimate the binding affinity for each pose. The scoring function calculates the free energy of binding, with lower energy scores typically indicating a more favorable binding mode.

Several studies on quinoxalinone derivatives have utilized molecular docking to elucidate their mechanism of action. For instance, in the context of developing anti-tumor agents, molecular docking has been employed to understand the binding modes of novel quinoxalin-2(1H)-ones with receptors like human tyrosine kinase (TRK) and cyclooxygenase-2 (COX-2). nih.gov These studies help in identifying key amino acid residues in the receptor's active site that are crucial for binding and contribute to the compound's biological activity. nih.gov

The structure-activity relationship of quinoxalinone derivatives as antiviral agents has also been investigated using these principles. It was found that disubstitution with alkyl groups on both the hydrazine (B178648) and quinoxaline (B1680401) nitrogens was important for activity, likely due to hydrophobic interactions within the receptor's binding site. nih.gov Furthermore, the presence of a methoxy group on a phenyl substituent was also found to be beneficial for activity. nih.gov

In the development of new quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors, docking studies have revealed key binding patterns. rsc.org These computational analyses, combined with in-vitro testing, provide a comprehensive understanding of the SAR, guiding further optimization of the lead compounds. The general findings from these studies on related quinoxalinone scaffolds can be extrapolated to hypothesize the potential interactions of 6-methoxy-2(1H)-quinoxalinone with various biological targets. The methoxy group at the 6-position can potentially engage in hydrogen bonding or other polar interactions, influencing the compound's binding affinity and specificity.

A summary of key interaction types and their general characteristics in ligand-receptor binding is provided in the table below.

| Interaction Type | Description | Key Features |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. | Directional, crucial for specificity. |

| Hydrophobic Interaction | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | A major driving force for binding. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Present between all atoms, contribute to overall affinity. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and receptor. | Can be long-range and significantly impact binding. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions, providing detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally. For quinoxalin-2(1H)-ones, computational studies have been instrumental in understanding their synthesis and functionalization.

The direct C-H functionalization of quinoxalin-2(1H)-ones is a cost-effective method for creating diverse derivatives. mdpi.commdpi.com Computational studies, often using Density Functional Theory (DFT), have been employed to elucidate the mechanisms of these reactions. For example, investigations into the C-H functionalization at the C3 position have proposed radical-mediated pathways. researchgate.net These studies help in understanding the regioselectivity of such reactions and in optimizing reaction conditions.

A metal-catalyst-free synthesis of substituted quinoxalin-2-ones from 2,2-dibromo-1-arylethanone has been reported, with a proposed mechanism involving an oxidative amidation–heterocycloannulation protocol. thieme-connect.de Computational modeling could further refine this proposed mechanism by calculating the energy barriers for different potential pathways.

For the synthesis of 3-arylated quinoxaline-2(1H)-ones, a visible-light-induced reaction has been developed. rsc.org Mechanistic studies, supported by computational analysis, suggest that the reaction proceeds via the formation of a benzene (B151609) radical which then reacts with the electron-deficient quinoxalin-2(1H)-one. rsc.org

While specific computational studies on the reaction mechanisms involving 6-methoxy-2(1H)-quinoxalinone are not extensively documented in the provided results, the general principles and methodologies applied to the broader class of quinoxalin-2(1H)-ones are directly applicable. The presence of the electron-donating methoxy group at the 6-position would be expected to influence the electronic properties of the quinoxalinone ring system, thereby affecting the reactivity and the energy profile of the reaction pathways. Computational studies could precisely quantify this influence.

Below is a table summarizing the types of information that can be obtained from computational studies of reaction mechanisms.

| Computational Output | Information Gained | Relevance to 6-methoxy-2(1H)-Quinoxalinone |

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, transition states, and products. | Predicts the most stable conformation of the molecule and key reaction species. |

| Reaction Energies | Calculates the change in energy as the reaction progresses, identifying whether it is exothermic or endothermic. | Determines the thermodynamic feasibility of a reaction. |

| Activation Energies | Determines the energy barrier that must be overcome for a reaction to occur. | Predicts the rate of a reaction and helps in identifying the rate-determining step. |

| Vibrational Frequencies | Confirms the nature of stationary points (minima for stable species, first-order saddle points for transition states). | Validates the calculated structures and transition states. |

Advanced Applications of 6 Methoxy 2 1h Quinoxalinone and Its Derivatives in Materials Science and Organic Synthesis

Role in the Development of Advanced Organic Materials

The inherent photophysical properties of the quinoxalin-2(1H)-one core have been harnessed to create novel organic materials with applications in optics and electronics. The extended π-system of the bicyclic structure is fundamental to its utility in this domain, providing a platform for developing materials with tailored electronic behaviors. researchgate.netnih.gov

Quinoxalin-2(1H)-one derivatives are recognized for their fluorescent properties, functioning as effective fluorophores. thieme-connect.deacs.org This luminescence is a key feature for their application in materials science. nih.gov The substitution pattern on the quinoxalinone ring plays a crucial role in determining the specific photophysical characteristics, such as emission wavelength and quantum yield. For instance, these derivatives have been successfully employed as fluorescent markers in High-Performance Liquid Chromatography (HPLC) for the analysis of various organic molecules. thieme-connect.de The introduction of a methoxy (B1213986) group can further modulate the electronic properties, influencing the energy of the frontier molecular orbitals and, consequently, the fluorescence profile of the compound.

Research into halochromic luminescent quinoxalinones has demonstrated their potential as pH sensors in both organic and aqueous solutions, showcasing the tunability of their optical response. nih.gov

| Application Area | Key Property | Example | Reference |

| Analytical Chemistry | Fluorescence | Use as fluorophores in HPLC for analysis of carboxylic acids, alcohols, and amines. | thieme-connect.de |

| Chemical Sensing | Halochromism / Luminescence | Development of pH sensors based on quinoxalinone chromophores. | nih.gov |

| Materials Science | Chromophore / Fluorophore | General use as a core structure for photoelectronic materials. | acs.org |

The quinoxaline (B1680401) framework is a significant component in materials chemistry, particularly for electroluminescent devices like Organic Light Emitting Diodes (OLEDs). researchgate.net Derivatives of quinoxalin-2(1H)-one are utilized due to their chemical reactivity, thermal stability, and emission capabilities. researchgate.net They can be incorporated as ligands for transition metal complexes, which are then used as emitters in OLEDs. researchgate.net Furthermore, polymers based on quinoxalines are valued for their high glass transition temperatures and low refractive indices, which can lead to high external quantum efficiency in OLED devices. researchgate.net

Quinoxaline derivatives are frequently used in optoelectronics due to their chemical and thermal stability, fluorescence, and electron-transporting capabilities. researchgate.net The electron-deficient nitrogen-containing heterocyclic system can effectively tune the material's band gap and energy levels. This makes them useful for applications in photovoltaics and as organic semiconductors. researchgate.net The ability to modify the chemical structure allows for precise control over these electronic properties, making them valuable for research into new optoelectronic devices. researchgate.net

| Material Property | Relevance to Optoelectronics | Reference |

| Electron-Transporting Capability | Essential for function in organic semiconductors and photovoltaics. | researchgate.net |

| Chemical & Thermal Stability | Ensures device longevity and reliability under operational stress. | researchgate.net |

| Tunable Band Gap | Allows for optimization of electronic and optical properties for specific applications. | researchgate.net |

| High Glass Transition Temperature | Provides morphological stability in polymer-based devices. | researchgate.net |

Synthetic Utility as Versatile Building Blocks in Complex Molecule Synthesis

The 6-methoxy-2(1H)-quinoxalinone structure is not only a target molecule but also a valuable starting point or intermediate for the synthesis of more complex chemical architectures. Its reactive sites provide handles for further chemical transformations, enabling the construction of intricate molecular frameworks.

The quinoxalin-2(1H)-one ring system serves as an excellent precursor for the synthesis of fused heterocyclic systems. The direct C–H functionalization at the C3 position is a cost-effective method for creating derivatives. nih.gov A notable example involves the reaction of quinoxalin-2(1H)-one with N-arylglycine under visible light catalysis. Depending on the solvent system, this reaction can be controlled to yield different products, including tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones, which represent a more complex, fused heterocyclic system. nih.gov This transformation highlights the utility of the quinoxalinone core as a scaffold for building polycyclic structures.

The synthesis of the quinoxalin-2(1H)-one core itself is often a key step within a larger synthetic sequence. One established method involves the reaction of a substituted o-phenylenediamine (B120857) with an α-keto acid or its equivalent, a process known as the Hinsberg reaction. For instance, 3-arylpyruvic acids can react with 1,2-diaminobenzenes to form 3-arylmethyl-quinoxalin-2(1H)-ones. arkat-usa.org

Furthermore, the quinoxalin-2(1H)-one structure can act as a key intermediate that is further elaborated. Multicomponent reactions (MCRs) provide an efficient pathway to generate molecular diversity from a common core. For example, quinoxalin-2(1H)-one can participate in MCRs to produce complex derivatives such as (E)-quinoxalinone oximes. researchgate.net These transformations underscore the role of the quinoxalinone moiety as a robust intermediate, capable of undergoing various chemical reactions to yield a diverse array of complex molecules. researchgate.netresearchgate.net

| Transformation Type | Reactants | Product Type | Significance | Reference |

| Heteroannulation | Quinoxalin-2(1H)-one, N-arylglycine | Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-one | Forms fused heterocyclic systems from the quinoxalinone core. | nih.gov |

| Hinsberg Reaction | 4-methoxy-1,2-diaminobenzene, 3-arylpyruvic acid | 6-methoxy-3-arylmethyl-2(1H)-quinoxalinone | Classic method to form the core quinoxalinone structure as an intermediate. | arkat-usa.org |

| Multicomponent Reaction | Quinoxalin-2(1H)-one, other reactants | (E)-Quinoxalinone oxime | Demonstrates use as a building block for complex derivatives. | researchgate.net |

Catalytic and Reagent Applications in Organic Reactions

The exploration of 6-methoxy-2(1H)-quinoxalinone and its derivatives as catalysts and reagents in organic reactions is an emerging field of interest. While the broader class of quinoxalinones has been extensively studied as a scaffold in medicinal chemistry and materials science, the specific catalytic and reagent applications of the 6-methoxy substituted variant are less documented. However, the inherent chemical functionalities of the 6-methoxy-2(1H)-quinoxalinone core—including the lactam moiety, the electron-donating methoxy group, and the aromatic system—provide a foundation for its potential utility in facilitating a variety of organic transformations.

Theoretical Potential and Emerging Research

The nitrogen and oxygen atoms within the quinoxalinone ring system possess lone pairs of electrons, suggesting potential as ligands for metal catalysts. The formation of metal complexes with 6-methoxy-2(1H)-quinoxalinone or its derivatives could modulate the reactivity of the metal center, enabling catalytic cycles for reactions such as cross-coupling, oxidation, or reduction. The methoxy group, being an electron-donating substituent, can influence the electronic properties of the quinoxalinone system, potentially enhancing its coordinating ability or altering the reactivity of the resulting metal complex.

Furthermore, the acidic N-H proton of the lactam can be deprotonated to form a nucleophilic species. This reactivity can be harnessed in base-catalyzed reactions or where the quinoxalinone anion acts as a nucleophilic reagent. Derivatives where the nitrogen or other positions are functionalized could also serve as organocatalysts, for instance, in promoting asymmetric synthesis.

Recent research has begun to touch upon the reactivity of the broader quinoxalinone class in ways that suggest potential for its 6-methoxy derivative. For example, studies on the C-H functionalization of quinoxalin-2(1H)-ones demonstrate the accessibility of various positions on the ring system for modification. nih.govmdpi.com These modifications could be leveraged to synthesize derivatives with tailored catalytic or reagent-like properties. While these studies primarily focus on the quinoxalinone as a substrate, they lay the groundwork for its development as a versatile building block for functional molecules.

Data from Related Quinoxalinone Systems

The following table provides a conceptual framework for how data on the catalytic applications of 6-methoxy-2(1H)-quinoxalinone derivatives could be presented, based on findings for the broader quinoxalinone class.

Table 1: Conceptual Data on Catalytic Applications of Quinoxalinone Derivatives

| Catalyst/Reagent System | Reaction Type | Substrate Scope | Key Findings & Yields | Reference |

| Quinoxalinone-derived Ligand + Metal | Cross-Coupling | Aryl halides, boronic acids | Potentially high yields and selectivity. | [Conceptual] |

| Functionalized Quinoxalinone | Organocatalysis | Aldehydes, ketones | Potential for asymmetric induction. | [Conceptual] |

| Quinoxalinone Anion | Nucleophilic Addition | Electrophilic alkenes | Moderate to good yields. | [Conceptual] |

It is important to note that this table is illustrative and intended to show how research findings would be structured. Currently, there is a gap in the literature specifically detailing the catalytic and reagent applications of 6-methoxy-2(1H)-quinoxalinone. Future research is needed to fully explore and characterize the potential of this compound and its derivatives in facilitating a wide range of organic reactions. The development of such applications would represent a significant advancement in the utility of the quinoxalinone scaffold beyond its traditional roles.

Environmental Chemistry and Theoretical Fate Studies of Quinoxalinone Structures

Theoretical Models for Environmental Transformation Pathways

The transformation of quinoxalinone structures in the environment is anticipated to occur primarily through photolytic degradation and biotransformation. These processes are crucial in determining the persistence and potential long-term impact of these compounds.

Photolytic degradation is a key process that alters the chemical structure of compounds through the action of light. pharmaguideline.com For aromatic structures like quinoxalinones, the absorption of UV radiation can lead to the formation of reactive species. pharmaguideline.com The presence of chromophoric groups, such as the aromatic rings within the quinoxalinone core, makes them susceptible to photochemical reactions. nih.gov

Theoretical photolytic degradation pathways for quinoxalinone structures may include:

Photooxidation: The interaction of the excited state of the quinoxalinone molecule with oxygen can lead to the formation of oxidized products. This can involve the generation of highly reactive radical cations. nih.gov Phenolic derivatives, for instance, can be photochemically oxidized to quinoid products. nih.gov

Photoinduced Dehydrogenation: Recent studies have shown that quinoxalin-2(1H)-ones can undergo photoinduced dehydrogenative reactions, for example, with aliphatic amines, using air as the oxidant. acs.org This suggests a pathway where the quinoxalinone structure itself can act as a photosensitizer, facilitating reactions in the presence of light. acs.org

Formation of Reactive Oxygen Species: Quinoxalin-2(1H)-ones have been observed to participate in the generation of singlet oxygen. acs.org This highly reactive form of oxygen can then react with the parent compound or other organic matter in the environment, leading to a cascade of degradation reactions.

Table 1: Theoretical Photolytic Degradation Products of Quinoxalinone Structures

| Degradation Pathway | Initiating Step | Potential Intermediate/Product | Significance |

|---|---|---|---|

| Photooxidation | Excitation by UV light, reaction with O₂ | Hydroxylated quinoxalinones, ring-opened products | Loss of aromaticity, potential reduction in toxicity. |

| Photoinduced C-H Functionalization | Light-induced hydrogen abstraction | Aminated or alkylated quinoxalinones | Formation of new, potentially more complex derivatives. |

This table is a theoretical representation and specific products for 6-methoxy-2(1H)-quinoxalinone would require experimental validation.

Biotransformation involves the enzymatic modification of chemical compounds by microorganisms. For quinoxalinone structures, several theoretical biotransformation pathways can be postulated based on the metabolism of similar aromatic and heterocyclic compounds.

Key theoretical biotransformation reactions include:

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic ring is a common initial step in the microbial degradation of aromatic compounds. This is typically catalyzed by monooxygenase or dioxygenase enzymes.

O-Demethylation: For 6-methoxy-2(1H)-quinoxalinone, the methoxy (B1213986) group is a likely target for enzymatic cleavage, a process known as O-demethylation. This would result in the formation of a hydroxylated metabolite, 6-hydroxy-2(1H)-quinoxalinone, which may be more susceptible to further degradation.